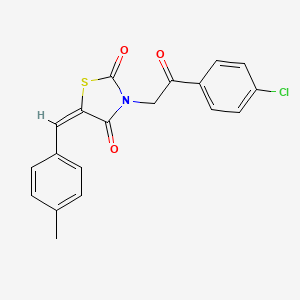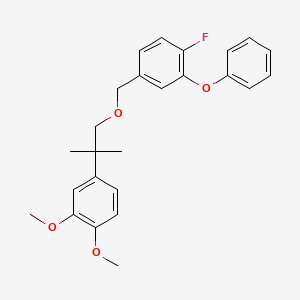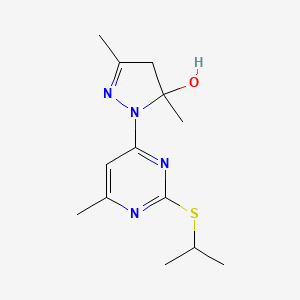
(1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid is a chemical compound with a unique structure that includes a hexahydro-pyrrolizine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reduction of pyrrolizine derivatives under specific reaction conditions. For instance, the reduction of 1H-pyrrolizin-1-amine, hexahydro-, (1S,7aR)- can be performed using hydrogenation techniques .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes typically require the use of specialized equipment and catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Researchers investigate its interactions with biological molecules to understand its role in cellular signaling and metabolism.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and treatment of various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific characteristics.
Mécanisme D'action
The mechanism of action of (1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to (1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid include (1S)-Camphor-10-Sulphonic acid and 2-[(1S,7aR)-hexahydro-1H-pyrrolizin-1-ylamino]acetic acid .
Uniqueness: What sets this compound apart from similar compounds is its specific structural configuration and the resulting chemical properties. This uniqueness allows it to be used in specialized applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
488-07-3 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h6-7H,1-5H2,(H,10,11)/t6-,7+/m0/s1 |
Clé InChI |
BZYGCNOHXFJSTG-NKWVEPMBSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H](CCN2C1)C(=O)O |
SMILES canonique |
C1CC2C(CCN2C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)


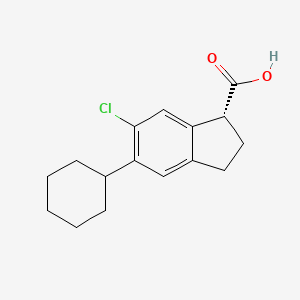
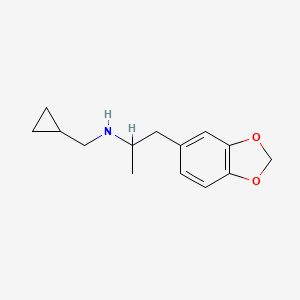
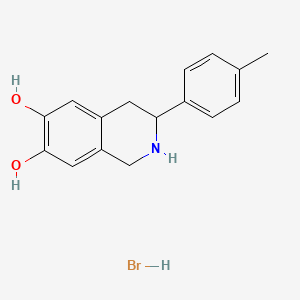
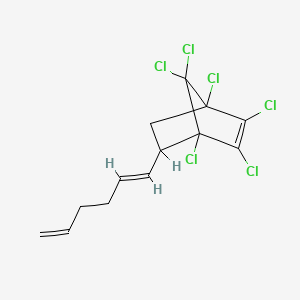
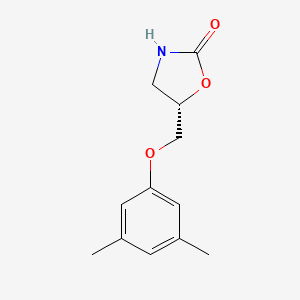

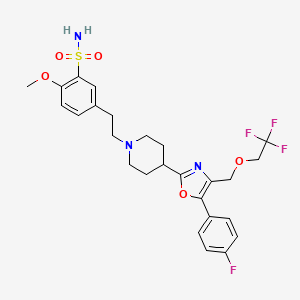
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)
